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Compound of Interest

Compound Name: S 1360

Cat. No.: B1680365

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the pharmacokinetic
properties of S-1360, an investigational HIV integrase inhibitor. While the development of S-
1360 was discontinued in 2003, the available data from its early clinical evaluation offers
valuable insights for researchers in the field of antiretroviral drug development. This document
summarizes key pharmacokinetic parameters, details representative experimental
methodologies, and visualizes the compound's mechanism of action and study workflow.

Pharmacokinetic Profile of S-1360

S-1360, developed through a collaboration between Shionogi and GlaxoSmithKline,
demonstrated several key pharmacokinetic characteristics during its early-phase clinical trials.
The compound was designed as an oral agent to block the strand transfer step of HIV
integration, a critical process for viral replication.[1][2]

Absorption and Distribution

Following oral administration in healthy volunteers, S-1360 was readily absorbed, with the time
to reach maximum plasma concentration (Tmax) observed between 2.25 and 3 hours.[3]
Studies in animal models, specifically rats and dogs, showed high oral bioavailability of 93.7%
and 75.1%, respectively.[4] However, a notable finding from early human studies was that
systemic exposure in healthy volunteers was lower than what was anticipated based on these
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preclinical animal models.[4] S-1360 exhibited a high degree of binding to plasma proteins, with
in vivo binding reported to be in the range of 98.23% to 99.98%.

Metabolism and Excretion

Human mass balance studies utilizing radiolabeled [14C]-S-1360 provided crucial information
regarding its metabolic fate. The primary metabolic pathways for S-1360 in humans were
identified as reduction and glucuronidation. The two major metabolites found in human plasma
were a reduced form of the compound (HP1) and an N-glucuronide conjugate of S-1360. These
two metabolites were significant, each accounting for approximately 30% of the total area
under the curve (AUC) of all radioactive components in plasma. Clinical observations indicated
that repeated dosing of S-1360 did not result in significant accumulation of the drug in the body.

Dose Proportionality

In a study involving escalating multiple doses in healthy volunteers under fed conditions, S-
1360 demonstrated dose-proportional pharmacokinetics. An approximately proportionate
increase in both the total drug exposure (AUC) and the peak plasma concentration (Cmax) was
observed when the dose was increased from 1000 mg to 2000 mg. The drug was reported to
be generally well-tolerated in single doses up to 2000 mg and in twice-daily dosing regimens
up to 2000 mg for a duration of 11 days.

Quantitative Pharmacokinetic Data

Due to the early termination of S-1360's development, a comprehensive public database of its
guantitative pharmacokinetic parameters is limited. The following table summarizes the
available data based on early clinical trial reports.
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Parameter Value/Description Species Study Conditions

Tmax (Time to Peak

, 2.25 - 3 hours Human Multiple oral doses
Concentration)
Bioavailability 93.7% Rat Oral administration
75.1% Dog Oral administration
Lower than expected Comparison to animal
i Human
in humans models
Plasma Protein ]

o 98.23% - 99.98% Human In vivo
Binding
) ) Observed for AUC Between 1000 mg and
Dose Proportionality Human
and Cmax 2000 mg doses

) Not significant with ]
Accumulation ] Human Multiple oral doses
repeat dosing

Reduced metabolite
Major Metabolites (HP1) and S-1360 N- Human

glucuronide

Constituting ~30% of
total AUC each

Experimental Protocols

Detailed experimental protocols from the S-1360 clinical trials are not publicly available.
However, based on standard practices for Phase | pharmacokinetic studies conducted in the
early 2000s, a representative methodology can be described.

Representative Phase |, Single and Multiple Ascending
Dose Study in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple
ascending oral doses of S-1360 in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
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Participants: Healthy male and female volunteers, aged 18-55 years, with no clinically
significant abnormalities as determined by medical history, physical examination,
electrocardiogram (ECG), and clinical laboratory tests.

Methodology:

e Single Ascending Dose (SAD) Phase:
o Cohorts of subjects receive a single oral dose of S-1360 or placebo.
o Dose levels could range from 100 mg up to 2000 mg.

o Serial blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2,
3,4, 6, 8,12, 24, 48, and 72 hours post-dose).

o Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
o Urine may also be collected to assess renal excretion.
e Multiple Ascending Dose (MAD) Phase:

o Following safety review of SAD data, new cohorts of subjects receive multiple oral doses
of S-1360 or placebo (e.g., twice daily for 7 to 14 days).

o Dose levels could range from 500 mg to 2000 mg.

o Serial blood samples are collected on Day 1 and at steady-state (e.g., Day 7 or Day 14) to
determine pharmacokinetic parameters.

o Trough plasma concentrations may be monitored on other days to assess accumulation.
» Bioanalytical Method:

o Plasma concentrations of S-1360 and its major metabolites are quantified using a
validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-
MS/MS) method.

o The method would be validated for linearity, accuracy, precision, selectivity, and stability.
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e Pharmacokinetic Analysis:

o Non-compartmental analysis is used to determine pharmacokinetic parameters including
Cmax, Tmax, AUC from time zero to the last measurable concentration (AUCO-t), AUC
extrapolated to infinity (AUCO-inf), terminal half-life (t1/2), apparent total body clearance
(CL/F), and apparent volume of distribution (Vz/F).

o Safety and Tolerability Assessment:

o Monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters
throughout the study.
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Caption: Mechanism of action of S-1360 as an HIV integrase inhibitor.
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Caption: General workflow of a Phase | clinical pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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